(2-(Cyclopropylmethoxy)pyridin-4-yl)(4-(pyridin-3-ylmethyl)piperazin-1-yl)methanone

Description

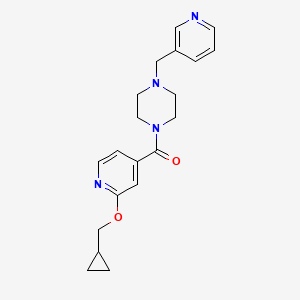

The compound "(2-(Cyclopropylmethoxy)pyridin-4-yl)(4-(pyridin-3-ylmethyl)piperazin-1-yl)methanone" is a methanone derivative featuring a pyridine core substituted with a cyclopropylmethoxy group at the 2-position and a piperazine moiety modified with a pyridin-3-ylmethyl group at the 4-position. Its structural complexity arises from the combination of aromatic heterocycles (pyridine) and a flexible piperazine ring, which may confer unique physicochemical and pharmacological properties. The cyclopropylmethoxy group likely enhances metabolic stability and lipophilicity, while the pyridin-3-ylmethyl substituent on piperazine could influence receptor-binding interactions, particularly in neurological or enzymatic targets .

Properties

IUPAC Name |

[2-(cyclopropylmethoxy)pyridin-4-yl]-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O2/c25-20(18-5-7-22-19(12-18)26-15-16-3-4-16)24-10-8-23(9-11-24)14-17-2-1-6-21-13-17/h1-2,5-7,12-13,16H,3-4,8-11,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVLUHKGAAOKHOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NC=CC(=C2)C(=O)N3CCN(CC3)CC4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (2-(Cyclopropylmethoxy)pyridin-4-yl)(4-(pyridin-3-ylmethyl)piperazin-1-yl)methanone involves a series of organic synthesis steps. One common approach may start with the cyclopropylmethoxy protection of a pyridine derivative, followed by nucleophilic substitution reactions to introduce the piperazinyl moiety.

Industrial Production Methods

In industrial settings, the large-scale synthesis of this compound would require optimizing reaction conditions such as temperature, pressure, and solvent choice. Catalysis and continuous flow methods could enhance yield and purity, making the process more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions including:

Reduction: : Reduction reactions may include the addition of hydrogen or removal of oxygen.

Substitution: : Substituting one functional group with another in the molecular structure.

Common Reagents and Conditions

Typical reagents and conditions used in reactions involving (2-(Cyclopropylmethoxy)pyridin-4-yl)(4-(pyridin-3-ylmethyl)piperazin-1-yl)methanone include:

Oxidizing agents: : Such as potassium permanganate or chromium trioxide.

Reducing agents: : Like lithium aluminum hydride or sodium borohydride.

Nucleophiles and electrophiles: : Used in various substitution reactions to modify the compound.

Major Products Formed

The major products formed from these reactions largely depend on the type of transformation undergone. For instance, oxidation may yield an oxidized pyridine ring, while reduction might result in a more saturated derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as an intermediate for the synthesis of more complex molecules. It is used in studying the reactivity of cyclopropylmethoxy and piperazinyl derivatives.

Biology and Medicine

Biologically, (2-(Cyclopropylmethoxy)pyridin-4-yl)(4-(pyridin-3-ylmethyl)piperazin-1-yl)methanone might interact with enzymes or receptors, making it a candidate for drug design and development. It could possess antimicrobial, anticancer, or neuropharmacological properties.

Industry

In industrial applications, this compound could be used in creating new materials with specific properties, such as improved thermal stability or electronic characteristics.

Mechanism of Action

The mechanism of action for this compound is dependent on its interaction with molecular targets. It may function by binding to specific proteins, altering their activity. This could involve pathways related to enzymatic inhibition or receptor modulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Medicinal Chemistry

Several methanone-containing compounds share structural motifs with the target molecule. For example:

- The methylpiperazine group may reduce steric hindrance compared to the pyridin-3-ylmethyl substitution in the target compound .

- (2-Chloro-pyridin-4-yl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone (from ): This analogue features a pyrazolo-pyrimidine scaffold and a methanesulfonylphenyl group, which could enhance solubility and target affinity compared to the cyclopropylmethoxy group .

Physicochemical and Pharmacological Differences

Methodological Considerations for Similarity Comparisons

As highlighted in , compound similarity assessments rely on structural, functional, or pharmacological criteria:

Structural Similarity: Tools like Tanimoto coefficients or fingerprint-based analyses would classify the target compound as moderately similar to and analogues due to shared methanone and piperazine motifs.

Functional Similarity : Despite structural differences, all three compounds may exhibit kinase or enzyme inhibition, aligning with the "similar property principle" (structurally related compounds often share bioactivity) .

Pharmacological Dissimilarity : Subtle substituent changes (e.g., cyclopropylmethoxy vs. sulfonyl groups) could redirect target selectivity or toxicity profiles, emphasizing the need for experimental validation .

Biological Activity

The compound (2-(Cyclopropylmethoxy)pyridin-4-yl)(4-(pyridin-3-ylmethyl)piperazin-1-yl)methanone is a novel synthetic molecule that has garnered attention due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be depicted as follows:

This structure includes a pyridine ring, a piperazine moiety, and a cyclopropylmethoxy group, which are critical for its biological activity.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

- Anticancer Activity : Preliminary studies suggest that derivatives of similar structures have shown significant antiproliferative effects against various cancer cell lines. For instance, compounds with piperazine and pyridine groups have demonstrated cytotoxicity in MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines by inducing apoptosis and cell cycle arrest .

- CNS Activity : The piperazine component is often associated with central nervous system (CNS) activity, including anxiolytic and antidepressant effects. Studies suggest that modifications in the piperazine structure can enhance binding affinity to serotonin receptors, indicating potential use in treating anxiety and depression .

- Cholesterol Regulation : Certain related compounds have been identified as stimulants of HDL cholesterol, suggesting potential cardiovascular benefits. This could position the compound as a candidate for managing dyslipidemia and associated cardiovascular diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The structural features allow for interaction with various enzymes involved in cellular signaling pathways. For example, compounds with similar nitrogen-containing heterocycles have been shown to inhibit enzymes that play roles in cancer cell proliferation .

- Receptor Binding : The presence of the piperazine ring suggests a potential interaction with neurotransmitter receptors, particularly serotonin and dopamine receptors, which could mediate its CNS effects .

Case Studies

Several studies have investigated the biological activity of similar compounds, providing insights into the potential efficacy of this compound:

- Study on Antiproliferative Effects : A study published in Nature Reviews reported that compounds with similar structural motifs led to significant growth inhibition in various cancer cell lines. The lead compound induced apoptosis through mitochondrial pathways, highlighting the importance of structural diversity in developing anticancer agents .

- CNS Activity Evaluation : Research indicated that piperazine derivatives exhibited anxiolytic properties in animal models. The modification of the cyclopropyl group was found to enhance receptor affinity, suggesting that similar modifications could optimize therapeutic effects .

- Cholesterol Regulation Research : A study highlighted that certain pyridine derivatives could stimulate HDL cholesterol levels in animal models, suggesting potential applications in cardiovascular health management .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for (2-(Cyclopropylmethoxy)pyridin-4-yl)(4-(pyridin-3-ylmethyl)piperazin-1-yl)methanone?

- Methodology : The compound can be synthesized via a multi-step protocol involving:

- Step 1 : Alkylation of pyridine derivatives with cyclopropylmethyl halides under basic conditions (e.g., NaH in DMF) to introduce the cyclopropylmethoxy group .

- Step 2 : Coupling of the modified pyridine with a piperazine intermediate (e.g., 4-(pyridin-3-ylmethyl)piperazine) using a carbonylating agent like triphosgene or EDCI/HOBt in anhydrous dichloromethane .

- Step 3 : Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol .

- Key Considerations : Monitor reaction progress using TLC (Rf ~0.5 in 7:3 hexane/EtOAc) and confirm intermediates via H NMR.

Q. Which analytical techniques are recommended for structural characterization?

- Primary Methods :

- NMR Spectroscopy : H and C NMR to confirm substituent positions and piperazine coupling. For example, the cyclopropylmethoxy group shows characteristic δ 0.5–1.5 ppm (cyclopropyl protons) and δ 3.8–4.2 ppm (OCH) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H] at m/z 394.2024) .

- HPLC-PDA : Purity assessment using a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Protocol :

- Accelerated Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis) for 4–8 weeks.

- Analysis : Monitor degradation via HPLC (peak area reduction) and identify byproducts using LC-MS .

- Recommendations : Store at –20°C in amber vials under inert atmosphere (N) to minimize hydrolysis of the methanone group .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Strategies :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar alternatives (toluene) to enhance solubility of intermediates .

- Catalyst Optimization : Compare Pd-catalyzed cross-coupling vs. base-mediated alkylation for pyridine-piperazine coupling. For example, KCO in DMF at 80°C improves cyclopropylmethoxy group installation .

- Statistical Design : Use a fractional factorial design (e.g., ANOVA) to assess variables like temperature, stoichiometry, and reaction time .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR signals)?

- Troubleshooting :

- Dynamic Effects : Piperazine rings may exhibit conformational flexibility, causing splitting in H NMR signals. Use variable-temperature NMR (VT-NMR) to confirm .

- Impurity Profiling : Compare experimental HRMS with theoretical values to detect byproducts (e.g., incomplete deprotection of intermediates) .

- X-ray Crystallography : If available, resolve ambiguities by crystallizing the compound and analyzing its solid-state structure .

Q. What in silico methods predict the compound’s biological targets and mechanisms?

- Approaches :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to receptors like serotonin (5-HT) or dopamine D, given structural similarity to piperazine-based ligands .

- Pharmacophore Modeling : Identify key features (e.g., hydrogen-bond acceptors at pyridine N, hydrophobic cyclopropyl group) for target engagement .

- ADMET Prediction : Tools like SwissADME can estimate solubility (LogP ~3.2) and blood-brain barrier permeability .

Q. How to design in vivo studies to evaluate pharmacokinetics and toxicity?

- Experimental Design :

- Dosing : Administer orally (5–50 mg/kg) or intravenously (1–10 mg/kg) in rodent models. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours post-dose .

- Analytical Method : Quantify plasma concentrations using LC-MS/MS (LLOQ: 1 ng/mL) with deuterated internal standards .

- Toxicology : Assess hepatic/renal function (ALT, creatinine) and histopathology after 28-day repeated dosing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.